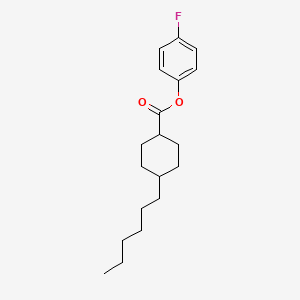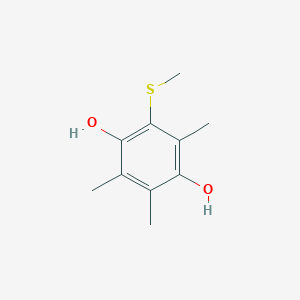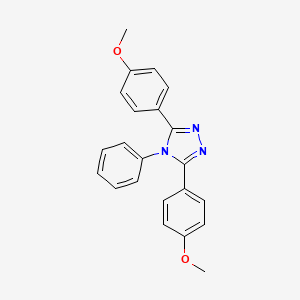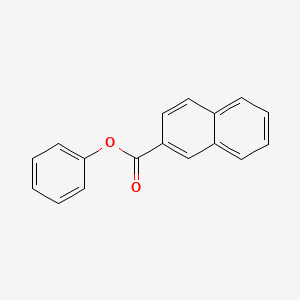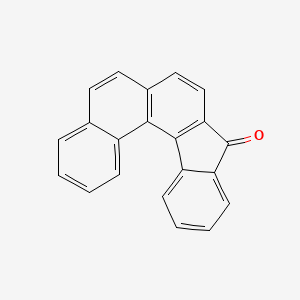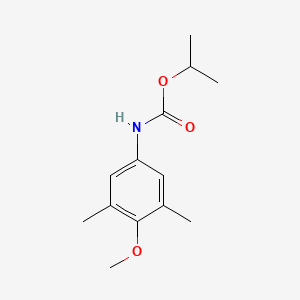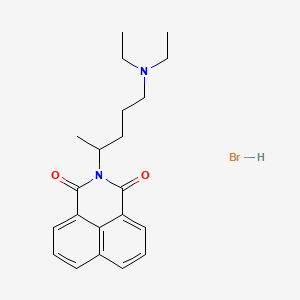
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides under visible light-promoted conditions . The reaction is catalyzed by fac-Ir(ppy)3 at room temperature, yielding the desired isoquinoline derivatives in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are chosen for their efficiency and ability to produce high yields while minimizing environmental impact .
化学反应分析
Types of Reactions
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly bromination, to form bromo-isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Bromine in glacial acetic acid is used for bromination reactions.
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which have significant biological and pharmaceutical activities .
科学研究应用
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a similar structure and diverse biological activities.
Isoquinoline: Another heterocyclic compound with significant medicinal and industrial applications.
N-benzyl isoquinoline-1,3,4-triones: Compounds with similar structural features and biological activities.
Uniqueness
2-(4-(Diethylamino)-1-methylbutyl)-1H-benz(de)isoquinoline-1,3(2H)-dione monohydrobromide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry .
属性
CAS 编号 |
81254-01-5 |
|---|---|
分子式 |
C21H27BrN2O2 |
分子量 |
419.4 g/mol |
IUPAC 名称 |
2-[5-(diethylamino)pentan-2-yl]benzo[de]isoquinoline-1,3-dione;hydrobromide |
InChI |
InChI=1S/C21H26N2O2.BrH/c1-4-22(5-2)14-8-9-15(3)23-20(24)17-12-6-10-16-11-7-13-18(19(16)17)21(23)25;/h6-7,10-13,15H,4-5,8-9,14H2,1-3H3;1H |
InChI 键 |
MDJBSMXXGDPZEE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCC(C)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
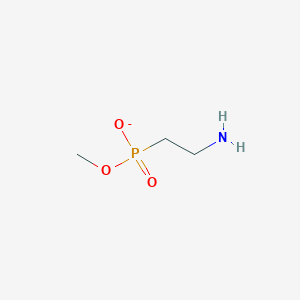
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
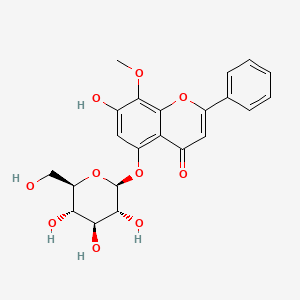
![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
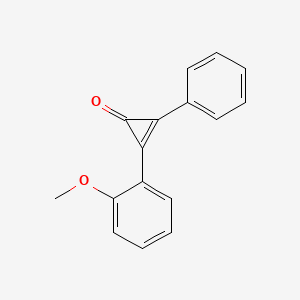
stannane](/img/structure/B14417343.png)
